molecular formula C26H19FN2O B1164200 Fdu-nnei

Fdu-nnei

Cat. No.: B1164200
M. Wt: 394.4
InChI Key: XYSIFMHZXZATQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NNEI is an analog of the synthetic cannabinoid JWH 018 that differs by having an amide linker inserted between the naphthalene and ketone groups. FDU-NNEI is a derivative of NNEI in which the pentyl side chain is replaced by a 4-fluorobenzyl group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

Properties

Molecular Formula

C26H19FN2O

Molecular Weight

394.4

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-naphthalen-1-ylindole-3-carboxamide

InChI

InChI=1S/C26H19FN2O/c27-20-14-12-18(13-15-20)16-29-17-23(22-9-3-4-11-25(22)29)26(30)28-24-10-5-7-19-6-1-2-8-21(19)24/h1-15,17H,16H2,(H,28,30)

InChI Key

XYSIFMHZXZATQO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F

Synonyms

1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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